molecular formula C18H20Br2N2O6S2 B2372900 1,4-Bis((5-bromo-2-methoxyphenyl)sulfonyl)piperazine CAS No. 398996-36-6

1,4-Bis((5-bromo-2-methoxyphenyl)sulfonyl)piperazine

Cat. No.: B2372900
CAS No.: 398996-36-6
M. Wt: 584.29
InChI Key: CNBVSZPUHYZEIE-UHFFFAOYSA-N
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Description

1,4-Bis((5-bromo-2-methoxyphenyl)sulfonyl)piperazine is a chemical compound with a unique structure that offers exciting possibilities for drug discovery, materials science, and catalysis. This compound is part of the piperazine family, which is known for its wide range of biological and pharmaceutical activities .

Preparation Methods

The synthesis of 1,4-Bis((5-bromo-2-methoxyphenyl)sulfonyl)piperazine typically involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with piperazine under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,4-Bis((5-bromo-2-methoxyphenyl)sulfonyl)piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the use of palladium catalysts and boron reagents.

Scientific Research Applications

1,4-Bis((5-bromo-2-methoxyphenyl)sulfonyl)piperazine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for drug discovery and development.

    Medicine: It may be explored for its potential therapeutic properties.

    Industry: The compound can be used in materials science and catalysis.

Mechanism of Action

like other piperazine derivatives, it may interact with various molecular targets and pathways, potentially affecting biological processes .

Comparison with Similar Compounds

1,4-Bis((5-bromo-2-methoxyphenyl)sulfonyl)piperazine can be compared with other similar compounds such as:

    4-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine: This compound has a similar structure but with a morpholine ring instead of a piperazine ring.

    1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidine: This compound features a piperidine ring instead of a piperazine ring.

These comparisons highlight the uniqueness of this compound in terms of its structural and functional properties.

Properties

IUPAC Name

1,4-bis[(5-bromo-2-methoxyphenyl)sulfonyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Br2N2O6S2/c1-27-15-5-3-13(19)11-17(15)29(23,24)21-7-9-22(10-8-21)30(25,26)18-12-14(20)4-6-16(18)28-2/h3-6,11-12H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBVSZPUHYZEIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Br2N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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